ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
The compound “ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate” is a complex organic molecule. It contains a chromene core, which is a common structure in many natural products and synthetic organic molecules . The chromene core is functionalized with various groups, including a carboxamido group and a cyclopenta[d]thiazole group .
Synthesis Analysis
The synthesis of this compound could involve a multi-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This reaction could be carried out under catalyst-free conditions in an environmentally friendly medium . The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has also been studied .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule . The IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it has been reported that the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can lead to the formation of different products . The exact products can depend on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is used as a precursor in the synthesis of several heterocyclic compounds . These compounds are crucial in the development of various drugs and have a broad spectrum of biological activities .
Antioxidant Activity
Thiazole derivatives, which can be synthesized from this compound, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic activity . This means they can be used in the development of pain-relieving medications .
Anti-inflammatory Activity
The compound has been associated with anti-inflammatory activity . This makes it a potential candidate for the development of drugs used to reduce inflammation .
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . This suggests that the compound could be used in the development of new antimicrobial drugs .
Antiviral Activity
The compound has shown potential for antiviral activity . This suggests it could be used in the development of antiviral drugs .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activities . This suggests that the compound could be used in the development of cancer treatments .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective activities . This suggests that the compound could be used in the development of treatments for neurodegenerative diseases .
Future Directions
The compound has potential for further study in various fields. For instance, it could be investigated for its biological activities, given the wide range of pharmacological activities associated with the chromenopyridine nucleus . It could also be used as a starting material for the synthesis of other complex organic molecules .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in their biological activities . For instance, indole derivatives have been found to inhibit the activity of certain enzymes, leading to their antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
ethyl 2-[(4-methyl-2-oxochromene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-3-26-18(24)12-8-9-14-16(12)21-20(28-14)22-17(23)15-10(2)11-6-4-5-7-13(11)27-19(15)25/h4-7,12H,3,8-9H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNAEZVYWSOQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C(C4=CC=CC=C4OC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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